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molecular formula C11H13BrN2O B8318397 N'-(3-bromophenyl)cyclobutanecarbohydrazide CAS No. 1190861-41-6

N'-(3-bromophenyl)cyclobutanecarbohydrazide

Cat. No. B8318397
M. Wt: 269.14 g/mol
InChI Key: MMSFMQVYUYZMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772288B2

Procedure details

Triethylamine (6.90 mL, 49.22 mmol) was added dropwise to a suspension of 3-bromophenylhydrazine hydrochloride (5.00 g, 22.37 mmol) in dichloromethane (60 mL) to give a solution. The mixture was cooled in an ice-salt bath and then cyclobutanecarbonyl chloride (2.68 mL, 23.49 mmol) in dichloromethane (10 mL) was added dropwise at such a rate that the internal temperature did not exceed −10° C. After the addition, the mixture was stirred at −5° C. to −10° C. for 1.5 hours. The cooling bath was removed and the mixture was stirred for a further 2 hours at room temperature. The mixture was evaporated in vacuo and 4% aqueous sodium hydrogen carbonate solution was added. The mixture was filtered and the semi-solid was washed with 4% aqueous sodium hydrogen carbonate solution, water and diethyl ether and dried in vacuo to give the title compound (3.60 g, 60%) as a white solid.
Quantity
6.9 mL
Type
reactant
Reaction Step One
Name
3-bromophenylhydrazine hydrochloride
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
2.68 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[Br:9][C:10]1[CH:11]=[C:12]([NH:16][NH2:17])[CH:13]=[CH:14][CH:15]=1.[CH:18]1([C:22](Cl)=[O:23])[CH2:21][CH2:20][CH2:19]1>ClCCl>[Br:9][C:10]1[CH:11]=[C:12]([NH:16][NH:17][C:22]([CH:18]2[CH2:21][CH2:20][CH2:19]2)=[O:23])[CH:13]=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
3-bromophenylhydrazine hydrochloride
Quantity
5 g
Type
reactant
Smiles
Cl.BrC=1C=C(C=CC1)NN
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.68 mL
Type
reactant
Smiles
C1(CCC1)C(=O)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at −5° C. to −10° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled in an ice-salt bath
CUSTOM
Type
CUSTOM
Details
did not exceed −10° C
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated in vacuo and 4% aqueous sodium hydrogen carbonate solution
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the semi-solid was washed with 4% aqueous sodium hydrogen carbonate solution, water and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)NNC(=O)C1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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